5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a carboxylic acid moiety
Mechanism of Action
Target of Action
The primary targets of the compound “5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid” are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in tfmp derivatives contributes to their biological activities . The fluorine atom and the pyridine moiety in these compounds have unique characteristics that can influence their interaction with biological targets .
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in tfmp derivatives can influence their pharmacokinetic properties . The unique physicochemical properties of the fluorine atom can affect the bioavailability of these compounds .
Result of Action
Tfmp derivatives are known to have biological activities in the agrochemical and pharmaceutical industries . These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it exhibits inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines, such as HeLa cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For example, its interaction with CDKs results in the inhibition of kinase activity, preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, the compound’s binding to Chk1 and BRAF kinase disrupts their signaling pathways, leading to impaired DNA damage response and cell proliferation . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells . These findings suggest that the compound’s stability and long-term effects are crucial considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in target tissues, such as tumors . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells . It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: The compound may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the production of materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
7-Methyl-5-(trifluoromethyl)-1H-indazole
5-Methyl-7-(trifluoromethyl)-1,2,4-triazolo[4,3-c]pyrimidine-3-thiol
Uniqueness: 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique structural features, which include the tetrahydropyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRSXDCXFADGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420874 | |
Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-42-5 | |
Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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